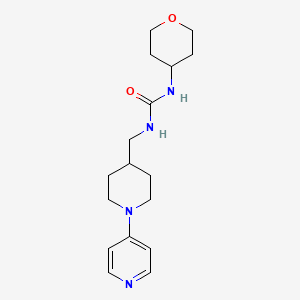

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperidine Ring: Starting with a pyridine derivative, the piperidine ring can be formed through hydrogenation or other cyclization reactions.

Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via nucleophilic substitution or other suitable reactions.

Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an amine with an isocyanate or through carbamate intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at different positions, particularly at the piperidine or pyridine rings.

Reduction: Reduction reactions could target the pyridine ring or the urea linkage.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

1. Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those similar to 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, exhibit promising anticancer properties. For instance, studies have shown that modifications in the piperidine structure can lead to enhanced cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

2. Antimicrobial Properties

The compound's structural framework allows for the exploration of its antimicrobial efficacy. Preliminary studies have demonstrated that piperidine derivatives can inhibit the growth of both bacterial and fungal pathogens, indicating their potential use in treating infections .

3. Neurological Disorders

Given the involvement of piperidine compounds in neurotransmitter modulation, there is potential for this compound to be investigated for neurological applications, including treatments for conditions such as depression and anxiety disorders. The modulation of serotonin and dopamine pathways by similar compounds has been documented .

4. Anti-Tubercular Agents

Recent studies have focused on developing new chemotypes for anti-tubercular agents based on piperidine scaffolds. Compounds with similar structures to this compound have shown activity against Mycobacterium tuberculosis, highlighting their potential in combating tuberculosis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity of piperidine derivatives against breast cancer cells. |

| Study B | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro using modified piperidine compounds. |

| Study C | Neurological Applications | Investigated the effects of piperidine derivatives on serotonin levels in rodent models, indicating potential antidepressant effects. |

| Study D | Anti-Tubercular Activity | Identified new analogs with effective MIC values against M. tuberculosis strains, supporting further development as anti-tubercular agents. |

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. The molecular pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(pyridin-4-yl)piperidine: Shares the pyridine and piperidine moieties.

Tetrahydro-2H-pyran-4-yl derivatives: Compounds with similar tetrahydropyran structures.

Uniqueness

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Activité Biologique

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a piperidine moiety, and a tetrahydro-pyran group. Its molecular formula is C15H22N4O with a molecular weight of approximately 274.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O |

| Molecular Weight | 274.36 g/mol |

| CAS Number | Not available |

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Research indicates that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth in certain cancer models .

- Neuropharmacological Effects : The piperidine and pyridine components suggest potential interactions with neurotransmitter systems, possibly influencing dopaminergic and serotonergic pathways, which could be beneficial in treating neurodegenerative diseases .

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds within the same structural class. For instance, derivatives of pyridine-piperidine ureas have shown efficacy against various cancer cell lines, indicating that modifications to the urea group can enhance selectivity and potency against tumor cells .

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications can lead to improved bioactivity .

- In Vivo Efficacy : Animal model studies have indicated that compounds with similar structures can significantly reduce tumor size when administered at specific dosages, highlighting their potential as therapeutic agents in oncology .

Safety and Toxicity

Safety profiles for similar compounds indicate potential toxicity at higher concentrations, particularly concerning hepatotoxicity and nephrotoxicity. Careful dose optimization is necessary to mitigate these risks during therapeutic applications .

Propriétés

IUPAC Name |

1-(oxan-4-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c22-17(20-15-5-11-23-12-6-15)19-13-14-3-9-21(10-4-14)16-1-7-18-8-2-16/h1-2,7-8,14-15H,3-6,9-13H2,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOKJSISJGVCKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.